1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 7-position of the benzofuran ring can be achieved using methanol and a suitable catalyst.
Coupling with Pyridine: The final step involves coupling the benzofuran derivative with a pyridine moiety through a condensation reaction, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.
1-(7-Hydroxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: The hydroxy group may introduce different reactivity and interactions.
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: The position of the pyridine nitrogen can influence binding affinity and selectivity.
Uniqueness
The presence of the methoxy group at the 7-position of the benzofuran ring and the specific positioning of the pyridine moiety make 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one unique. These structural features can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
142993-33-7 |
---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
1-(7-methoxy-1-benzofuran-2-yl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H13NO3/c1-20-15-7-4-5-12-11-16(21-17(12)15)14(19)9-8-13-6-2-3-10-18-13/h2-11H,1H3 |
InChI-Schlüssel |
KVWRKDBHJNXYCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C=CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.